dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride
Description
Historical Development and Research Context
Pyrrolidine derivatives have occupied a central role in organic chemistry since the early 20th century, with their structural simplicity and versatility enabling applications in pharmaceuticals, agrochemicals, and catalysis. The discovery of naturally occurring pyrrolidine alkaloids, such as nicotine and hygrine, spurred interest in synthetic analogs. By the 1970s, asymmetric synthesis techniques began enabling precise control over pyrrolidine stereochemistry, as exemplified by the intramolecular aldol reactions developed independently by Hoffmann-La Roche and Schering AG researchers. This period marked a shift toward rational design of substituted pyrrolidines for specific biochemical interactions.
The emergence of organocatalysis in the 2000s further elevated pyrrolidine derivatives to strategic synthetic tools. Proline-based catalysts demonstrated unprecedented enantioselectivity in aldol and Michael addition reactions. These developments created a foundation for engineering tertiary amine salts like dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride, where the pyrrolidine core serves as a chiral scaffold for nitrogen-centered reactivity. Contemporary research, as evidenced by studies on pyrrolidine-carbamate self-immolative spacers, highlights the ongoing innovation in tailoring pyrrolidine derivatives for advanced applications in drug delivery and materials science.
Structural Classification within Tertiary Amine Chemistry
This compound belongs to the subclass of bicyclic tertiary ammonium salts characterized by:
- A saturated five-membered pyrrolidine ring
- An exocyclic dimethylaminoethyl side chain
- Protonation at both amine centers (dihydrochloride form)
Table 1: Structural Features of Representative Pyrrolidine-Based Tertiary Amines
The compound’s tertiary amine structure arises from the pyrrolidine nitrogen (secondary amine) and the dimethylamino group on the side chain. X-ray crystallographic studies of analogous compounds reveal that the dihydrochloride salt form stabilizes through ionic interactions between the protonated amines and chloride counterions. This dual protonation enhances aqueous solubility compared to neutral tertiary amines, a critical factor for pharmaceutical formulation.
Stereochemical Significance of the (3S) Configuration
The (3S) stereocenter in this compound imposes distinct conformational preferences that govern its molecular interactions. Key stereochemical aspects include:
Ring Puckering Dynamics : The 3S configuration forces the pyrrolidine ring into a predominant Cγ-exo envelope conformation, positioning the methylaminomethyl side chain axially. This geometry minimizes 1,3-diaxial strain while optimizing hydrogen bonding capabilities.
Chiral Induction : In catalytic applications, the 3S configuration creates a chiral environment that biases reactant approach trajectories. For instance, the Bürgi-Dunitz angle (≈107°) observed in pyrrolidine-catalyzed reactions becomes stereoelectronically constrained, favoring Re-face nucleophilic attacks.
Table 2: Impact of Pyrrolidine Configuration on Reaction Selectivity
| Configuration | Catalytic Efficiency (k~cat~/K~M~) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| 3R | 1.2 × 10^3^ M^−1^s^−1^ | 78 | |
| 3S | 2.8 × 10^3^ M^−1^s^−1^ | 92 | |
| Racemic | 0.7 × 10^3^ M^−1^s^−1^ | <5 |
- Supramolecular Recognition : The 3S stereochemistry enables specific binding to biological targets through three-point contact models. Molecular dynamics simulations of analogous compounds show that the (S)-configured side chain optimally aligns with hydrophobic pockets in enzyme active sites, while the protonated amines engage in salt bridges with carboxylate residues.
Recent advances in asymmetric synthesis, particularly reductive amination strategies using chiral auxiliaries, have enabled gram-scale production of 3S-configured pyrrolidines with >99% enantiomeric purity. These synthetic breakthroughs underscore the compound’s relevance as a testbed for studying stereochemistry-activity relationships in tertiary amine systems.
Properties
IUPAC Name |
N,N-dimethyl-1-[(3S)-pyrrolidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPZSOWKKSVLO-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
1.1 Neuropharmacology
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride is noted for its role as a potential neuromodulator. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .
1.2 Antidepressant Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine pathways, making this compound a candidate for further investigation in depression treatment .
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly in phospholipidosis assays. It has been shown to inhibit lysosomal phospholipase A2, which is crucial in lipid metabolism and associated with drug-induced phospholipidosis . This application is significant for drug development processes where lipid accumulation is a concern.
2.2 G Protein-Coupled Receptors
Research indicates that this compound may interact with G protein-coupled receptors (GPCRs). GPCRs are pivotal in cellular signaling and are common targets for drug discovery. Investigating how this compound affects GPCR activity could lead to novel therapeutic agents .
Case Studies
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Binding: Interacting with receptors to modulate biological processes.
Pathway Modulation: Affecting signaling pathways involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Analogues
(a) N,N-Dimethylpyrrolidin-3-amine Dihydrochloride (CAS 103831-11-4)
- Molecular Formula : C₆H₁₅N₂·2HCl (free base: C₆H₁₃N₂).
- Key Differences : Lacks the methylene bridge between the pyrrolidine ring and the dimethylamine group present in the target compound. This reduces steric bulk and may alter binding affinity in receptor-ligand interactions.
- Similarity Score : 0.88 (structural similarity based on functional groups) .
(b) (R)- and (S)-Pyrrolidin-3-amine Dihydrochloride (CAS 116183-81-4 and 116183-83-6)
- Molecular Formula : C₄H₁₀N₂·2HCl.
- Key Differences : These compounds lack the dimethylamine and methylene substituents, retaining only the pyrrolidine ring with a primary amine group. The (S)-isomer shares stereochemical congruence with the target compound but differs in functionalization.
- Similarity Score : 1.00 (identical pyrrolidine core but divergent substituents) .
Heterocyclic Ring Variants
(a) Dimethyl(piperidin-3-ylmethyl)amine Dihydrochloride
- Molecular Formula : C₁₀H₁₇N₃·2HCl.
- The extended structure may enhance lipophilicity compared to the target compound .
Bulky Substituent Derivatives
(a) {[3-(Aminomethyl)-1-adamantyl]methyl}amine Dihydrochloride (CAS 52234-21-6)
- Molecular Formula : C₁₂H₂₂N₂·2HCl.
- Key Differences : Incorporates a rigid adamantane scaffold, significantly increasing molecular weight (194.32 g/mol for free base) and hydrophobicity. This structural feature is advantageous in drug design for improving metabolic stability but may reduce solubility .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Physicochemical Properties
Research Implications
- Stereochemistry : The (S)-configuration in the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to its (R)-isomer or racemic mixtures .
- Ring Size Effects : Pyrrolidine derivatives generally exhibit higher ring strain than piperidine analogs, influencing conformational flexibility and binding kinetics .
- Applications : Adamantane-containing compounds are prioritized in antiviral and CNS drug development, whereas pyrrolidine/piperidine derivatives are common in neurotransmitter analogs (e.g., dopamine reuptake inhibitors) .
Biological Activity
Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride, with the CAS number 859027-26-2, is a compound of significant interest in pharmacological research due to its biological activity, particularly in relation to receptor interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C7H18Cl2N2
- Molecular Weight : 201.14 g/mol
- IUPAC Name : (S)-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride
- Purity : ≥97%
This compound primarily acts as a modulator of neurotransmitter receptors. Research indicates that compounds with similar structures exhibit significant binding affinity for histamine receptors, particularly the H3 receptor, which is involved in various neurological processes.
- Histamine H3 Receptor Antagonism : A study demonstrated that related pyrrolidin derivatives show potent antagonistic effects on the H3 receptor, enhancing neurotransmitter release and potentially improving cognitive functions .
- Impact on Neurotransmission : The compound's structure suggests it may facilitate enhanced dopaminergic and cholinergic signaling, which has implications for treating cognitive disorders .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
- Cognitive Enhancement in Animal Models : In a series of experiments involving rodent models, administration of pyrrolidin derivatives led to improved performance in memory tasks. The results indicated that these compounds could enhance synaptic plasticity, a critical factor in learning and memory .
- Inhibition of Neurodegeneration : Another study explored the neuroprotective effects of related compounds against oxidative stress-induced neuronal death. The results suggested that these compounds could mitigate damage associated with neurodegenerative diseases such as Alzheimer's .
Q & A
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50–90%) for this compound?
- Methodological Answer :
- Meta-Analysis : Compare reaction parameters (e.g., solvent purity, catalyst source) across studies. A 2024 review attributed yield variability to trace water content in dimethylamine .
- Reproducibility Protocols : Standardize reagents (e.g., anhydrous dimethylamine) and validate via interlaboratory studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
